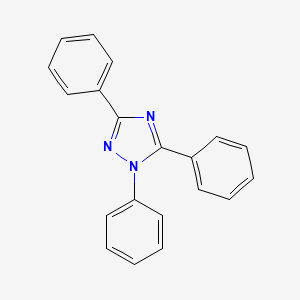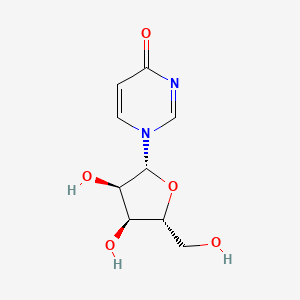
1-(beta-D-Ribofuranosyl)-1,4-dihydropyrimidine-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(beta-D-Ribofuranosyl)-1,4-dihydropyrimidine-4-one is a pyrimidine nucleoside analog. This compound is characterized by the presence of a beta-D-ribofuranosyl moiety attached to a 1,4-dihydropyrimidine-4-one core. It is structurally similar to naturally occurring nucleosides and plays a significant role in various biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(beta-D-Ribofuranosyl)-1,4-dihydropyrimidine-4-one typically involves the glycosylation of a pyrimidine base with a ribofuranose derivative. The reaction is often catalyzed by Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) under anhydrous conditions. The reaction proceeds through the formation of an oxocarbenium ion intermediate, which then reacts with the nucleophilic pyrimidine base to form the desired nucleoside.
Industrial Production Methods: Industrial production of this compound may involve enzymatic methods, where specific glycosyltransferases catalyze the transfer of the ribofuranosyl moiety to the pyrimidine base. This method offers high specificity and yields, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: 1-(beta-D-Ribofuranosyl)-1,4-dihydropyrimidine-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyrimidine-4-one derivative.
Reduction: Reduction reactions can convert the dihydropyrimidine ring to a fully saturated pyrimidine ring.
Substitution: Nucleophilic substitution reactions can occur at the ribofuranosyl moiety, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Pyrimidine-4-one derivatives.
Reduction: Saturated pyrimidine nucleosides.
Substitution: Various substituted nucleoside derivatives depending on the nucleophile used.
科学的研究の応用
1-(beta-D-Ribofuranosyl)-1,4-dihydropyrimidine-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its role in nucleic acid metabolism and its potential as a biochemical probe.
Medicine: It has potential therapeutic applications as an antiviral and anticancer agent due to its structural similarity to natural nucleosides.
Industry: The compound is used in the production of nucleoside-based pharmaceuticals and as a precursor in the synthesis of other bioactive molecules.
作用機序
The mechanism of action of 1-(beta-D-Ribofuranosyl)-1,4-dihydropyrimidine-4-one involves its incorporation into nucleic acids, where it can interfere with nucleic acid synthesis and function. The compound targets various enzymes involved in nucleic acid metabolism, such as DNA and RNA polymerases, and can inhibit their activity. This leads to the disruption of cellular processes that rely on nucleic acid synthesis, ultimately resulting in cell death.
類似化合物との比較
1-(beta-D-Ribofuranosyl)-1,4-dihydronicotinamide: A pyridine nucleoside analog with similar structural features.
1-(beta-D-Ribofuranosyl)-1,2,4-triazole-3-carboxamide: Another nucleoside analog with antiviral properties.
5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5’-monophosphate: A purine nucleoside analog involved in purine biosynthesis.
Uniqueness: 1-(beta-D-Ribofuranosyl)-1,4-dihydropyrimidine-4-one is unique due to its specific structural configuration, which allows it to mimic natural nucleosides closely. This structural similarity enables it to interact with nucleic acid enzymes and pathways effectively, making it a valuable tool in biochemical research and potential therapeutic applications.
特性
分子式 |
C9H12N2O5 |
|---|---|
分子量 |
228.20 g/mol |
IUPAC名 |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one |
InChI |
InChI=1S/C9H12N2O5/c12-3-5-7(14)8(15)9(16-5)11-2-1-6(13)10-4-11/h1-2,4-5,7-9,12,14-15H,3H2/t5-,7-,8-,9-/m1/s1 |
InChIキー |
HBAOOJMHOIAVIG-ZOQUXTDFSA-N |
異性体SMILES |
C1=CN(C=NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
正規SMILES |
C1=CN(C=NC1=O)C2C(C(C(O2)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



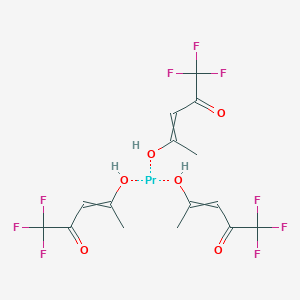
![6-Benzyl-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14751080.png)
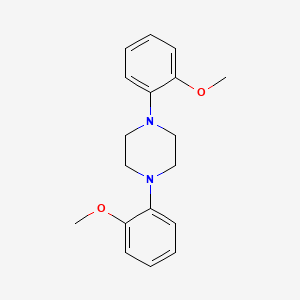
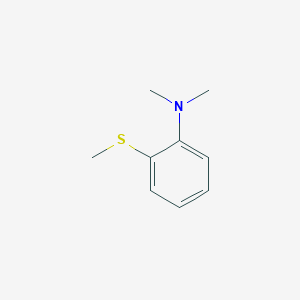
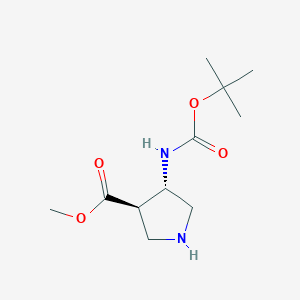
![3,6,6,9,9-Pentamethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran](/img/structure/B14751103.png)
![acetic acid;(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B14751117.png)
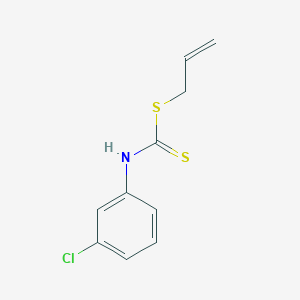


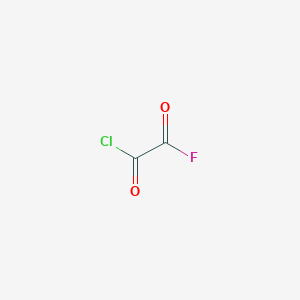
![2-(3,4-dichlorophenyl)-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide](/img/structure/B14751139.png)
